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molecular formula C9H17N3O2 B8573588 3-[2-(1-Piperazinyl)ethyl]-2-oxazolidinone

3-[2-(1-Piperazinyl)ethyl]-2-oxazolidinone

Cat. No. B8573588
M. Wt: 199.25 g/mol
InChI Key: XMSIKZYHNRPQEG-UHFFFAOYSA-N
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Patent
US04006145

Procedure details

291 g of 3-[2-(4-benzyl-1-piperazinyl)-ethyl]-2 -oxazolidinone dihydrochloride in 7 litres of methanol are hydrogenated in the presence of 70 g of palladium/carbon (5%) at 50° C and 10 atmospheres of hydrogen. The mixture is filtered and concentrated under reduced pressure. The residue is treated with sodium hydroxide, extracted with chloroform, filtered through diatomaceous earth and concentrated. There is obtained 3-[2-(1-piperazinyl)-ethyl]-2-oxazolidinone as a yellow oil. The dihydrochloride of melting point 203° C (decomposition) is obtained by treatment with an excess of hydrochloric acid in methanol/ether.
Name
3-[2-(4-benzyl-1-piperazinyl)-ethyl]-2 -oxazolidinone dihydrochloride
Quantity
291 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 L
Type
solvent
Reaction Step Three
Quantity
70 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Cl.C([N:10]1[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][N:18]2[CH2:22][CH2:21][O:20][C:19]2=[O:23])[CH2:12][CH2:11]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[N:13]1([CH2:16][CH2:17][N:18]2[CH2:22][CH2:21][O:20][C:19]2=[O:23])[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]1 |f:0.1.2|

Inputs

Step One
Name
3-[2-(4-benzyl-1-piperazinyl)-ethyl]-2 -oxazolidinone dihydrochloride
Quantity
291 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CCN(CC1)CCN1C(OCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
7 L
Type
solvent
Smiles
CO
Step Four
Name
Quantity
70 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is treated with sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CCN1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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